

Benzyl (4-oxocyclohexyl)carbamate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyl (4-oxocyclohexyl)carbamate
Cat. No.:	B102631

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Benzyl (4-oxocyclohexyl)carbamate, also known as N-Cbz-4-aminocyclohexanone, is a bifunctional organic molecule that has emerged as a valuable scaffold in the synthesis of complex chemical entities. Its unique structure, featuring a reactive ketone functionality and a protected amine, makes it an ideal starting material for the construction of diverse molecular architectures, particularly those relevant to medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **Benzyl (4-oxocyclohexyl)carbamate**, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Core Properties and Specifications

Benzyl (4-oxocyclohexyl)carbamate is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16801-63-1	
Molecular Formula	C ₁₄ H ₁₇ NO ₃	
Molecular Weight	247.29 g/mol	
Melting Point	80-84 °C	
IUPAC Name	benzyl N-(4-oxocyclohexyl)carbamate	
Synonyms	N-Cbz-4-aminocyclohexanone, 4-(Benzylloxycarbonylamino)cyclohexanone	
SMILES	O=C1CCC(CC1)NC(=O)OCc2cccc2	
InChI Key	VHXBIBFCJISKFA- UHFFFAOYSA-N	

Synthesis of Benzyl (4-oxocyclohexyl)carbamate

The most common and efficient synthesis of **Benzyl (4-oxocyclohexyl)carbamate** involves the N-benzyloxycarbonylation of 4-aminocyclohexanone. The following protocol is a representative procedure adapted from established methods for the Cbz protection of amines.

Experimental Protocol: Synthesis of Benzyl (4-oxocyclohexyl)carbamate

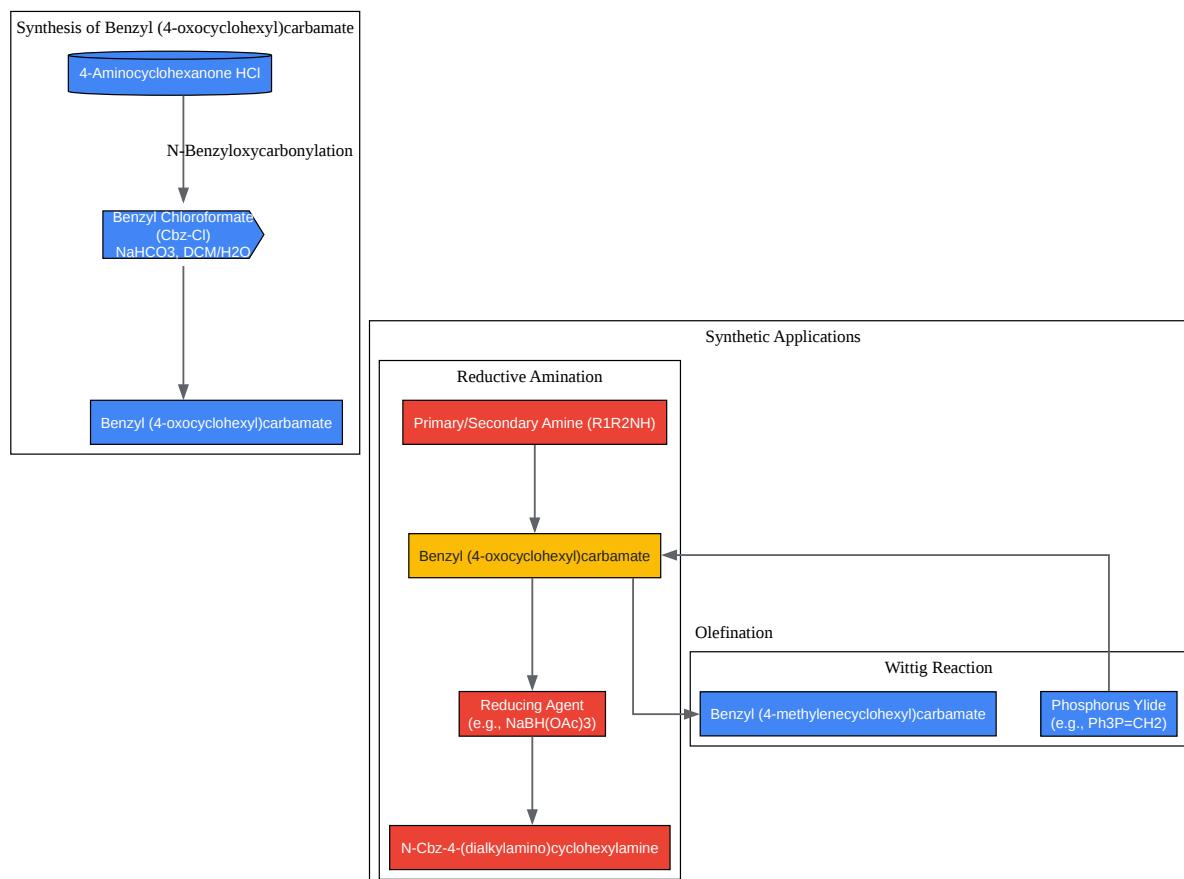
Materials:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)

- Dichloromethane (DCM)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C is added sodium bicarbonate (2.5 eq).
- Benzyl chloroformate (1.1 eq) is added dropwise to the stirred suspension.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
- The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford **Benzyl (4-oxocyclohexyl)carbamate** as a solid.


Expected Yield: While a specific yield for this exact transformation is not widely reported, similar Cbz protection reactions typically proceed in high yields, often exceeding 85%.

Applications in Organic Synthesis

The synthetic utility of **Benzyl (4-oxocyclohexyl)carbamate** stems from the orthogonal reactivity of its ketone and protected amine functionalities. The ketone can undergo a variety of transformations, including reductive amination and Wittig reactions, while the Cbz-protected amine is stable to many reaction conditions and can be deprotected at a later stage.

Reductive Amination: A Gateway to Substituted Cyclohexylamines

Reductive amination is a powerful method for the formation of C-N bonds and is a key reaction of **Benzyl (4-oxocyclohexyl)carbamate**. This reaction allows for the introduction of a wide range of substituents at the 4-position of the cyclohexyl ring, leading to a diverse library of 4-aminocyclohexylamine derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and key applications of **Benzyl (4-oxocyclohexyl)carbamate**.

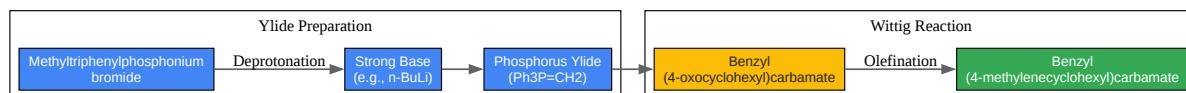
Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

- **Benzyl (4-oxocyclohexyl)carbamate**
- Primary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Acetic acid (optional, as catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of **Benzyl (4-oxocyclohexyl)carbamate** (1.0 eq) in DCM are added the primary amine (1.2 eq) and a catalytic amount of acetic acid.
- The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
- Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for a further 12-16 hours.
- The reaction is quenched by the addition of saturated aqueous NaHCO_3 solution.
- The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated.


- The crude product is purified by flash column chromatography to yield the desired N-substituted 4-aminocyclohexylamine derivative.

Expected Quantitative Data:

Reactant/Product	Role	Molar Eq.	Typical Yield (%)
Benzyl (4-oxocyclohexyl)carbamate	Starting Material	1.0	-
Benzylamine	Amine Source	1.2	-
Sodium triacetoxyborohydride	Reducing Agent	1.5	-
N-Cbz-4-(benzylamino)cyclohexylamine	Product	-	75-90

Wittig Reaction: Formation of Exocyclic Alkenes

The ketone functionality of **Benzyl (4-oxocyclohexyl)carbamate** can also be converted to an exocyclic double bond via the Wittig reaction. This transformation is valuable for introducing a methylene group, which can serve as a handle for further synthetic manipulations.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Wittig olefination.

Spectroscopic Data

While a dedicated, published spectrum for **Benzyl (4-oxocyclohexyl)carbamate** is not readily available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent functional groups and related structures.

Predicted ¹H NMR Spectral Data:

Protons	Chemical Shift (ppm)	Multiplicity
Aromatic (C ₆ H ₅)	7.30-7.40	multiplet
CH ₂ (benzyl)	~5.10	singlet
NH (carbamate)	4.8-5.2	broad singlet
CH (cyclohexyl, adjacent to N)	3.6-3.8	multiplet
CH ₂ (cyclohexyl, adjacent to C=O)	2.2-2.5	multiplet
CH ₂ (cyclohexyl, adjacent to CH-N)	1.8-2.1	multiplet

Predicted ¹³C NMR Spectral Data:

Carbon	Chemical Shift (ppm)
C=O (ketone)	~210
C=O (carbamate)	~156
Aromatic (quaternary)	~136
Aromatic (CH)	127-129
CH ₂ (benzyl)	~67
CH (cyclohexyl, adjacent to N)	~50
CH ₂ (cyclohexyl, adjacent to C=O)	~40
CH ₂ (cyclohexyl, adjacent to CH-N)	~32

Conclusion

Benzyl (4-oxocyclohexyl)carbamate is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the presence of two key reactive sites allow for the efficient construction of a wide array of complex molecules. The ability to selectively functionalize the ketone and deprotect the amine at a later stage provides chemists with a powerful tool for the synthesis of novel compounds, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide are intended to facilitate the use of this important synthetic intermediate in the modern chemistry laboratory.

- To cite this document: BenchChem. [Benzyl (4-oxocyclohexyl)carbamate: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102631#benzyl-4-oxocyclohexyl-carbamate-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b102631#benzyl-4-oxocyclohexyl-carbamate-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com